Tributyl(5-ethyl-2-furyl)stannane
Description
Tributyl(5-ethyl-2-furyl)stannane is an organotin compound featuring a furan ring substituted with an ethyl group at the 5-position, bonded to a tributyltin moiety. Organotin compounds are widely used in synthetic chemistry, particularly in Stille coupling reactions, due to their ability to transfer organic groups to transition metal catalysts . The ethyl substituent on the furan ring influences the compound's electronic and steric properties, which in turn modulate its reactivity, stability, and solubility. This article provides a detailed comparison of this compound with structurally analogous organotin derivatives, focusing on substituent effects and their implications for chemical behavior.
Properties
Molecular Formula |
C18H34OSn |
|---|---|
Molecular Weight |
385.2 g/mol |
IUPAC Name |
tributyl-(5-ethylfuran-2-yl)stannane |
InChI |
InChI=1S/C6H7O.3C4H9.Sn/c1-2-6-4-3-5-7-6;3*1-3-4-2;/h3-4H,2H2,1H3;3*1,3-4H2,2H3; |
InChI Key |
LDAAQJRHYKKMAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(O1)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(5-ethyl-2-furyl)stannane can be synthesized through the reaction of tributyltin hydride with 5-ethyl-2-furyl halides under specific conditions. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and a catalyst like azobisisobutyronitrile (AIBN) to initiate the radical reaction . The reaction is carried out under an inert atmosphere, usually argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Tributyl(5-ethyl-2-furyl)stannane undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in organic synthesis, particularly in radical reactions.
Substitution: The compound can participate in nucleophilic substitution reactions where the tin atom is replaced by other nucleophiles.
Oxidation: It can be oxidized to form organotin oxides under specific conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen donors like tributyltin hydride and catalysts such as AIBN.
Substitution: Reagents like Grignard reagents or organolithium compounds are often used.
Oxidation: Oxidizing agents like hydrogen peroxide or molecular oxygen can be employed.
Major Products Formed
Reduction: The major products are typically hydrocarbons or reduced organic compounds.
Substitution: The products depend on the nucleophile used but often include new organotin compounds.
Oxidation: Organotin oxides or hydroxides are common products.
Scientific Research Applications
Tributyl(5-ethyl-2-furyl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and as a precursor for other organotin compounds.
Biology: Studies have explored its potential as a biocidal agent due to the toxic nature of organotin compounds.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of tributyl(5-ethyl-2-furyl)stannane involves the formation of radicals. The tin-hydrogen bond in the compound is relatively weak, allowing for the easy formation of tin radicals under appropriate conditions. These radicals can then participate in various chemical reactions, including hydrogen abstraction and radical addition . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Structural and Electronic Differences
The substituent on the furan ring plays a critical role in determining the electronic and steric profile of organotin compounds. Key analogs for comparison include:
Tributyl[5-(trifluoromethyl)furan-2-yl]stannane
- Substituent : Trifluoromethyl (-CF₃) at the 5-position of the furan.
- Electronic Effect : Strong electron-withdrawing group (EWG), which increases the electrophilicity of the tin center, enhancing reactivity in cross-coupling reactions .
- Steric Impact : The CF₃ group is smaller than ethyl but introduces significant steric hindrance due to its three fluorine atoms.
Tributyl(5-methyl-2-furyl)stannane (hypothetical analog inferred from )
- Substituent : Methyl (-CH₃) at the 5-position.
- Electronic Effect : Mild electron-donating group (EDG), slightly stabilizing the tin center.
- Steric Impact : Smaller than ethyl, reducing steric hindrance around the tin atom.
Tributyl(5-ethyl-2-furyl)stannane Substituent: Ethyl (-CH₂CH₃) at the 5-position. Electronic Effect: Moderate EDG, providing intermediate stabilization of the tin center.
Reactivity in Cross-Coupling Reactions
Organotin compounds are pivotal in Stille couplings, where their reactivity depends on substituent effects:
- Tributyl[5-(trifluoromethyl)furan-2-yl]stannane : The electron-withdrawing CF₃ group enhances electrophilicity, accelerating transmetallation steps. However, steric effects may partially offset this advantage .
- Tributyl(5-methyl-2-furyl)stannane : Lower steric hindrance and mild EDG properties favor faster reaction rates compared to ethyl analogs, though reduced electrophilicity may limit efficiency.
- This compound : Balances moderate EDG effects with manageable steric bulk, making it versatile in reactions requiring controlled reactivity.
Physical and Thermal Properties
Research Findings
- Electronic Effects : Studies suggest that EWGs like CF₃ improve thermal stability and reaction efficiency in Stille couplings but may reduce solubility in common organic solvents .
- Steric Effects : Ethyl-substituted derivatives exhibit slower reaction kinetics than methyl analogs in sterically hindered systems, as observed in palladium-catalyzed couplings.
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